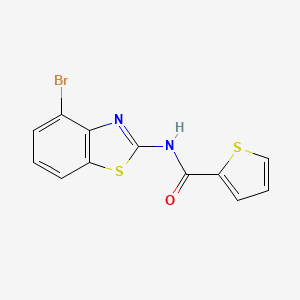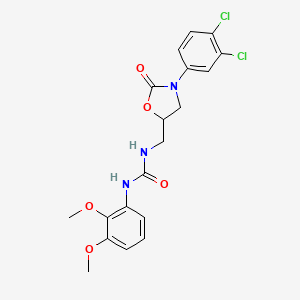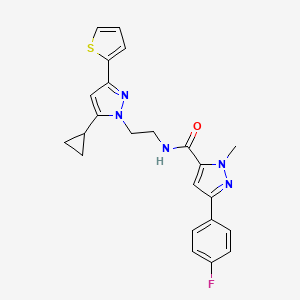
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the linear formula C14H9BrN2OS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its linear formula C14H9BrN2OS . The compound contains a benzothiazole ring, which is a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives are known to undergo a variety of chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its synthesis and molecular structure. For instance, it is known to be a yellow solid .Applications De Recherche Scientifique
Diuretic Activity :
- N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, a related compound, demonstrated diuretic activity in vivo (Yar & Ansari, 2009).
Antimalarial Properties :
- Bromo-benzothiophene carboxamide derivatives, closely related to the compound , have been identified as potent inhibitors of Plasmodium falciparum Enoyl-ACP reductase and effective against Plasmodium asexual blood stages in vitro and in vivo (Banerjee et al., 2011).
Chemical Synthesis and Reactivity :
- N-(1-Naphthyl)furan-2-carboxamide and related compounds have been synthesized and shown to undergo various electrophilic substitution reactions, indicating potential for diverse chemical applications (Aleksandrov et al., 2017).
Synthesis of N-benzothiazol-2-yl-amides :
- Copper-catalyzed intramolecular cyclization has been utilized to synthesize a variety of N-benzothiazol-2-yl-amides, showcasing the compound's potential in complex organic syntheses (Wang et al., 2008).
Antimicrobial Agents :
- Novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).
Heterocyclic Synthesis :
- Synthesis of thiophenylhydrazonoacetates and other heterocyclic compounds, demonstrates the compound's role in the development of diverse heterocyclic structures (Mohareb et al., 2004).
Mécanisme D'action
Target of Action
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound that has shown significant activity against M. tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The interaction of this compound with its target, DprE1, results in the inhibition of the enzyme’s function . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and eventual bacterial death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DprE1 enzyme activity, disruption of arabinogalactan biosynthesis, compromised cell wall integrity, and the death of M. tuberculosis bacteria .
Orientations Futures
Benzothiazole derivatives, including “N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, have potential applications in the development of novel antibiotics to control resistance problems . The antibacterial activity of these compounds suggests they could be beneficial in the development of novel antibacterial molecules .
Analyse Biochimique
Biochemical Properties
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are primarily inhibitory, leading to the disruption of essential biochemical pathways in target organisms. The compound’s ability to inhibit these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it inhibits DNA gyrase by binding to its active site, preventing the enzyme from performing its function in DNA replication. This inhibition results in the disruption of DNA synthesis and cell division, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function. These findings suggest that the compound maintains its bioactivity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with dihydroorotase disrupts the pyrimidine biosynthesis pathway, leading to reduced nucleotide synthesis and impaired cell proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins may aid in its distribution within the cellular environment, ensuring its localization to specific sites of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis.
Propriétés
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSDZIOSGNMNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)
![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)
![N-(2-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2605799.png)
![2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2605802.png)
![2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine](/img/structure/B2605803.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)


![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605808.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2605811.png)


![Methyl 2-amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2605817.png)
